molecular formula C10H15N3O2S B14002828 Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate CAS No. 66870-49-3

Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B14002828
CAS No.: 66870-49-3
M. Wt: 241.31 g/mol
InChI Key: SURRMBIDPYYWKB-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate typically involves the condensation of 2-propan-2-ylidenehydrazine with a thiazole derivative. One common method includes the reaction of 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate under reflux conditions . The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate exerts its effects involves binding to specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazine moiety may also play a role in the compound’s biological activity by forming reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of a thiazole ring and a hydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

66870-49-3

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C10H15N3O2S/c1-4-15-9(14)5-8-6-16-10(11-8)13-12-7(2)3/h6H,4-5H2,1-3H3,(H,11,13)

InChI Key

SURRMBIDPYYWKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NN=C(C)C

Origin of Product

United States

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